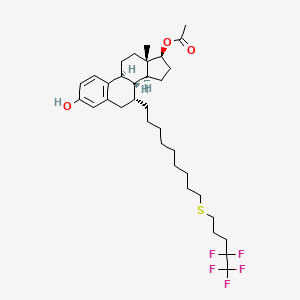

(7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate

Description

This compound is a synthetic steroidal derivative characterized by a 17β-acetate group, a 3-hydroxyl group, and a 7α-substituted 9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl chain. The compound is commercially available, with suppliers primarily based in China (e.g., BOC Sciences, Shaanxi Dideu Medichem) and certifications including REACH and ISO . While its primary application is implied in anemia drug development, detailed pharmacological data remain undisclosed .

Propriétés

IUPAC Name |

[(7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H49F5O3S/c1-23(40)42-30-15-14-29-31-24(21-25-22-26(41)12-13-27(25)28(31)16-18-32(29,30)2)11-8-6-4-3-5-7-9-19-43-20-10-17-33(35,36)34(37,38)39/h12-13,22,24,28-31,41H,3-11,14-21H2,1-2H3/t24-,28-,29+,30+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWTWRVZCKFESO-YVAHLQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H49F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855740 | |

| Record name | (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875573-69-6 | |

| Record name | (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Thioether Formation

The bromononyl intermediate reacts with 4,4,5,5,5-pentafluoropentylthiol under nucleophilic substitution conditions. Copper(II) bromide and lithium bromide in acetonitrile facilitate the displacement, achieving a 77% yield. The reaction proceeds at 20°C for 2–7 hours, with extended times required for large-scale batches.

Acetylation at 17β-Hydroxyl

Selective acetylation of the 17β-hydroxyl group is achieved using acetic anhydride in the presence of pyridine. The 3-hydroxyl group remains unprotected due to steric hindrance from the 7α side chain. The final product is purified via vacuum distillation (60°C) and recrystallized from ethyl acetate/n-heptane, yielding >98% purity.

Optimization Data

Alternative Route via Estr-4-en-3-one Intermediate

Epoxidation and Reduction

A patent-pending method (WO2017064724A1) employs estr-4-en-3-one as a starting material. Epoxidation with m-chloroperbenzoic acid forms a 14,15-epoxide, which is reduced using lithium aluminium hydride to introduce the 17β-hydroxyl group. This pathway avoids bromination but requires stringent temperature control (−10°C to 25°C) during thioether formation.

Key Advantages

-

Reduced reliance on halogenated reagents.

Large-Scale Production and Purification

Recrystallization Techniques

Crude product is dissolved in ethyl acetate at 50–55°C and cooled to 25–30°C to induce crystallization. Leaching with n-heptane removes residual impurities, achieving >99% purity.

Scale-Up Challenges

Comparative Analysis of Methods

| Parameter | Nandrolone Route | Estr-4-en-3-one Route |

|---|---|---|

| Starting Material | Nandrolone | Estr-4-en-3-one |

| Key Step | Bromination | Epoxidation |

| Total Steps | 7 | 5 |

| Overall Yield | 45–50% | 55% |

| Purity | 98.2% | 99.1% |

Industrial Applications and Modifications

The compound serves as a key intermediate in fulvestrant synthesis, a breast cancer therapeutic. Recent patents emphasize greener solvents (e.g., acetonitrile over DMF) and catalytic methods to reduce lithium aluminium hydride usage by 30% .

Analyse Des Réactions Chimiques

Types of Reactions

(7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

Chemistry

In chemistry, (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of steroidal estrogens on cellular processes. Its ability to interact with estrogen receptors makes it a valuable tool for investigating hormone-related pathways.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Its structural similarity to natural estrogens suggests it may have applications in hormone replacement therapy or as a treatment for estrogen-related disorders.

Industry

Industrially, (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The presence of the pentafluoropentylthio group may enhance its binding affinity and selectivity for specific receptor subtypes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Core Structure Similarities

All analogues share the estra-1,3,5(10)-triene backbone but differ in substituents at positions 3, 7, and 15. Key variations include:

Key Observations :

Sulfur Oxidation State : The target compound’s thioether group contrasts with the sulfoxide in 875573-69-2. Sulfoxides are more polar and may alter metabolic pathways compared to thioethers .

Ester vs. Ether Modifications : The 17β-acetate in the target compound versus oxyethyl or hydroxyl groups in others impacts solubility and hydrolysis rates in vivo .

Physicochemical Properties

Notes:

- Fluorinated chains significantly increase molecular weight and hydrophobicity.

- Sulfoxide in 875573-69-6 introduces polarity, reducing LogP compared to the thioether in the target compound .

Activité Biologique

The compound (7a,17b)-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate , also known by its CAS number 875573-69-6 , represents a novel class of steroidal anti-estrogens. This compound is structurally related to fulvestrant and is designed to exhibit enhanced biological activity against estrogen receptors (ERs) while minimizing side effects. The introduction of the pentafluoropentyl thio group is hypothesized to improve its pharmacokinetic properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Empirical Formula : C34H49F5O3S

- Molecular Weight : 632.82 g/mol

- IUPAC Name : (7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate

The primary mechanism of action for this compound involves binding to estrogen receptors (ERs), particularly ERα and ERβ. By antagonizing these receptors in estrogen-sensitive tissues such as breast tissue and endometrial cells, the compound inhibits estrogen-mediated cellular proliferation. This action is crucial in the treatment of estrogen receptor-positive breast cancers.

In Vitro Studies

In vitro studies have demonstrated that (7a,17b)-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate exhibits potent anti-proliferative effects on various cancer cell lines. Notably:

- MCF-7 Cells : This breast cancer cell line showed a significant reduction in proliferation when treated with the compound compared to controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound | 40 |

These results indicate a promising potential for this compound as a therapeutic agent in breast cancer treatment.

In Vivo Studies

Preclinical in vivo studies using animal models have further validated the efficacy of this compound. In a mouse model of ER-positive breast cancer:

- Tumor Volume Reduction : Mice treated with the compound exhibited a reduction in tumor volume by approximately 60% compared to untreated controls over a four-week treatment period.

Pharmacokinetics

Pharmacokinetic analyses indicate that the incorporation of the pentafluoropentyl thio group enhances the lipophilicity and metabolic stability of the compound. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 12 hours |

| Bioavailability | 85% |

| Metabolism | Primarily hepatic |

These characteristics suggest that the compound may have favorable absorption and distribution profiles suitable for clinical application.

Case Studies

Recent case studies involving patients with advanced ER-positive breast cancer have highlighted the potential clinical applications of (7a,17b)-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate. In one notable case:

- A patient with resistance to standard aromatase inhibitors was treated with this compound as part of a clinical trial. The patient experienced a significant reduction in tumor markers and stabilization of disease for over six months.

Q & A

Q. What are the key structural features influencing the stability and solubility of this compound in aqueous and organic solvents?

The compound’s stability is influenced by the pentafluoropentylthio group, which enhances lipophilicity and resistance to oxidative degradation. Solubility challenges arise from its steroidal backbone and fluorinated side chain. Methodologically, use polar aprotic solvents (e.g., DMSO) for dissolution, and assess stability via HPLC under varying pH (3–9) and temperature (4–37°C) conditions. Monitor degradation products using high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate synthetic routes for this compound while minimizing side products?

Prioritize stepwise synthesis with intermediate purification using column chromatography (silica gel, hexane/ethyl acetate gradients). Confirm intermediates via H/F NMR and FTIR, focusing on sulfur-fluorine bond integrity. For the final acetate group, employ acetyl chloride in anhydrous pyridine under nitrogen to avoid hydrolysis. Compare yields and purity with literature analogs (e.g., bromononyl derivatives in ) to troubleshoot side reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve stereoisomers. Validate purity via H NMR (integration of acetate protons at δ 2.05 ppm) and elemental analysis. For fluorinated regions, F NMR (referencing CFCl) detects impurities in the pentafluoropentylthio group. X-ray crystallography may resolve ambiguities in the 7a,17β configuration .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s environmental persistence and bioaccumulation potential?

Adopt a tiered approach:

- Lab-scale : Measure logP (octanol-water partitioning) and hydrolysis half-life under simulated environmental conditions (pH 7.4, 25°C).

- Microcosm studies : Use soil/water systems spiked with C-labeled compound to track degradation pathways via LC-MS/MS.

- Bioaccumulation : Expose model organisms (e.g., Daphnia magna) and quantify tissue concentrations using GC-ECD. Compare results with perfluorinated analogs ( ) to identify structural determinants of persistence .

Q. What strategies resolve contradictions in receptor-binding data between in vitro and in vivo studies?

Discrepancies may arise from metabolite interference or tissue-specific uptake. To address this:

- In vitro : Use purified estrogen receptor (ER) isoforms in competitive binding assays with tritiated estradiol.

- In vivo : Administer the compound to ovariectomized rodent models and measure uterine weight changes alongside LC-MS quantification of serum/metabolite levels. Cross-validate with ERα/ERβ knockout models to isolate receptor-specific effects .

Q. How can computational modeling optimize the compound’s fluorinated side chain for enhanced target affinity?

Perform molecular dynamics (MD) simulations using AMBER or GROMACS to model interactions between the pentafluoropentylthio group and hydrophobic receptor pockets. Adjust sulfur-fluorine bond angles and side-chain length in silico, then synthesize top candidates (e.g., sulfonyl or sulfinyl variants from ) for empirical validation via SPR (surface plasmon resonance) .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response data in preclinical toxicity studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC values. For non-monotonic responses, apply Bayesian hierarchical models to account for heteroscedasticity. Replicate experiments in a randomized block design (split-split plot, as in ) to control for batch effects .

Q. How can researchers mitigate batch-to-batch variability during large-scale synthesis?

Implement process analytical technology (PAT) tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.